(3-Carbamoyl-5-chlorophenyl)boronic acid
Overview
Description
(3-Carbamoyl-5-chlorophenyl)boronic acid: is an organic compound with the molecular formula C7H7BClNO3 and a molecular weight of 199.4 g/mol . It is also known by its IUPAC name 3-(aminocarbonyl)-5-chlorophenylboronic acid . This compound is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in suzuki-miyaura coupling reactions .
Mode of Action
The mode of action of (3-Carbamoyl-5-chlorophenyl)boronic acid involves its interaction with its targets through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to a transition metal catalyst, such as palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation, as seen in Suzuki-Miyaura coupling reactions . The downstream effects of these reactions include the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its absorption and distribution.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is achieved through its role in Suzuki-Miyaura coupling reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and moisture. Additionally, the Suzuki-Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
(3-Carbamoyl-5-chlorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a key role in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of therapeutic agents targeting diseases involving serine proteases .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, this compound has been shown to inhibit cell proliferation by interfering with cell signaling pathways and gene expression. This compound can modulate the activity of key signaling molecules such as kinases and transcription factors, leading to altered gene expression and cellular metabolism. Additionally, this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating apoptotic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s boronic acid group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. For example, the inhibition of serine proteases by this compound involves the formation of a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. The extent and duration of these effects can vary depending on the specific experimental conditions and the concentration of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interactions with off-target proteins and enzymes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. For example, this compound can be transported into cells via organic anion transporters, which are expressed in various tissues, including the liver and kidneys. Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Carbamoyl-5-chlorophenyl)boronic acid typically involves the reaction of 3-chloroaniline with boronic acid derivatives under specific conditions. One common method is the hydroboration of 3-chloroaniline followed by oxidation to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs automated synthesis techniques to ensure high purity and yield. The process involves the use of palladium-catalyzed cross-coupling reactions to introduce the boronic acid moiety into the aromatic ring .
Chemical Reactions Analysis
Types of Reactions: (3-Carbamoyl-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form .
Reduction: The compound can be reduced to form .
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Conditions typically involve palladium catalysts and base .
Major Products:
Phenols: from oxidation.
Boronates: from reduction.
Substituted aromatic compounds: from nucleophilic substitution.
Scientific Research Applications
Chemistry: (3-Carbamoyl-5-chlorophenyl)boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of biaryl compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and drug delivery systems . It is particularly useful in neutron capture therapy for cancer treatment .
Industry: Industrially, this compound is used in the production of advanced materials and polymers . Its ability to form stable boron-oxygen bonds makes it valuable in material science .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Chlorophenylboronic acid
- 3-Carbamoylphenylboronic acid
Uniqueness: (3-Carbamoyl-5-chlorophenyl)boronic acid is unique due to the presence of both carbamoyl and chlorine substituents on the aromatic ring. This combination enhances its reactivity and selectivity in chemical reactions compared to other boronic acids .
Properties
IUPAC Name |
(3-carbamoyl-5-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWFJKMZBNMWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656988 | |
Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-53-5 | |
Record name | B-[3-(Aminocarbonyl)-5-chlorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Carbamoyl-5-chlorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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